N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide
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Description
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-phenoxyacetamide (N-DFPO) is a small-molecule drug candidate that has been studied for its potential to treat a variety of diseases and conditions. N-DFPO has been shown to have a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, N-DFPO has been investigated for its ability to modulate the activity of several key signaling pathways, including the NF-κB, MAPK, and PI3K pathways.
Scientific Research Applications
- Relevance : F2493-1348 serves as an organoboron reagent in SM coupling. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its success .
- Application : F2493-1348, with its fluorine substituents, may exhibit unique pharmacological properties. Researchers explore its potential as a scaffold for drug development .
- Examples : Researchers have employed it in the straightforward synthesis of novel benzoxazole derivatives, demonstrating its versatility .
- Innovation : Investigate its applicability in multiplex detection systems for identifying individuals .
Suzuki–Miyaura Coupling
Medicinal Chemistry
Chemical Synthesis
Forensic Science
Investment Portfolio Construction
properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-12-6-7-15(16(20)8-12)17-9-13(22-25-17)10-21-18(23)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTSGWYYMARAKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide |
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